

# The Environmental Footprint of Nitric Acid Production: A Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nitric Acid

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**Nitric acid** ( $\text{HNO}_3$ ) is an indispensable chemical cornerstone for numerous industries, most notably in the production of nitrogen-based fertilizers, which are crucial for global food security. It also plays a significant role in the manufacturing of explosives, polyamides, and various organic and inorganic nitrates utilized in the pharmaceutical and other sectors. However, the production of **nitric acid** is not without its environmental detriments. The primary method of production, the Ostwald process, is a significant anthropogenic source of greenhouse gases, particularly nitrous oxide ( $\text{N}_2\text{O}$ ), a potent greenhouse gas, and nitrogen oxides ( $\text{NO}_x$ ), which contribute to acid rain and respiratory ailments. This technical guide provides a comprehensive literature review of the environmental impacts associated with **nitric acid** production, focusing on quantitative emissions data, abatement technologies, experimental monitoring protocols, and life cycle assessment considerations.

## The Ostwald Process and Its Environmental Consequences

The conventional method for **nitric acid** production is the Ostwald process, which involves three main stages: the catalytic oxidation of ammonia, the oxidation of the resulting nitric oxide, and the absorption of nitrogen dioxide in water.

- **Ammonia Oxidation:** Anhydrous ammonia is mixed with compressed air and passed over a platinum-rhodium catalyst gauze at high temperatures (around 850-950 °C). This highly

exothermic reaction primarily produces nitric oxide (NO) and water. However, side reactions also lead to the formation of nitrous oxide (N<sub>2</sub>O) and nitrogen (N<sub>2</sub>).

- Nitric Oxide Oxidation: The hot nitric oxide gas is cooled, and secondary air is introduced to oxidize it to nitrogen dioxide (NO<sub>2</sub>).
- Absorption: The nitrogen dioxide is then passed through a series of absorption towers where it reacts with water to form **nitric acid** (HNO<sub>3</sub>).

The primary environmental concerns stem from the gaseous byproducts of these reactions. Nitrous oxide (N<sub>2</sub>O) is a significant greenhouse gas with a global warming potential approximately 273 times that of carbon dioxide (CO<sub>2</sub>) over a 100-year period[1][2]. Nitrogen oxides (NO<sub>x</sub>), a mixture of nitric oxide (NO) and nitrogen dioxide (NO<sub>2</sub>), are precursors to smog, acid rain, and particulate matter, and can have adverse effects on human health and ecosystems[3].

## Quantitative Emissions Data

The quantity of N<sub>2</sub>O and NO<sub>x</sub> emitted from **nitric acid** plants can vary significantly depending on the process technology, operating conditions (such as pressure and temperature), and the age of the catalyst. The following tables summarize typical emission factors for uncontrolled **nitric acid** production and the performance of various abatement technologies.

Table 1: Uncontrolled Emission Factors for **Nitric Acid** Production

Pollutant	Emission Factor ( kg/tonne of 100% HNO <sub>3</sub> )	Source
Nitrous Oxide (N <sub>2</sub> O)	2 - 9	[4]
~8.9 (average from CDM projects)	[5]	
6 - 9	[2]	
Nitrogen Oxides (NO <sub>x</sub> )	Varies significantly based on plant design and operation	
1.5 kg NO <sub>2</sub> /tonne HNO <sub>3</sub> (for plants built before Oct 2011 in the US)	[4]	
0.25 kg NO <sub>2</sub> /tonne HNO <sub>3</sub> (for plants built after Oct 2011 in the US)	[4]	

Table 2: Performance and Cost of N<sub>2</sub>O Abatement Technologies

Abatement Technology	N <sub>2</sub> O Reduction Efficiency (%)	Capital Cost (USD/tonne of annual capacity)	Operating Cost (USD/tonne of HNO <sub>3</sub> )
Primary Measures			
Process Optimization	Up to 40	Low	Low
Secondary Measures			
Catalytic N <sub>2</sub> O decomposition (in the ammonia burner)	80 - 95	Moderate	Low
Tertiary Measures			
Non-Selective Catalytic Reduction (NSCR)	80 - 95	\$2 - \$6 per ton of CO <sub>2</sub> e removed (capital)	\$0.14 - \$1.91 per ton of CO <sub>2</sub> e removed (operating)
Selective Catalytic Reduction (SCR)	Up to 99	High	Moderate
High-Temperature Catalytic Decomposition	> 95	Moderate	Low

Note: Costs are indicative and can vary based on plant specifics and market conditions.

## Abatement Technologies for Emission Control

To mitigate the environmental impact of **nitric acid** production, various abatement technologies have been developed and implemented. These can be broadly categorized as primary, secondary, and tertiary measures.

### Primary Abatement

Primary measures focus on optimizing the **nitric acid** production process itself to minimize the formation of N<sub>2</sub>O. This can involve modifications to the ammonia oxidation reactor, such as operating at higher temperatures and lower pressures, and using improved catalyst

compositions and designs. While these measures can reduce  $\text{N}_2\text{O}$  formation by up to 40%, they are often insufficient to meet stringent emission regulations on their own[2].

## Secondary Abatement

Secondary abatement technologies are installed directly within the ammonia oxidation reactor, downstream of the primary catalyst gauzes. These systems typically employ a catalyst to decompose the  $\text{N}_2\text{O}$  formed during the primary reaction into nitrogen and oxygen. These technologies can achieve  $\text{N}_2\text{O}$  reduction efficiencies of 80-95%[2].

## Tertiary Abatement

Tertiary abatement, or "end-of-pipe" technologies, treat the tail gas from the absorption tower before it is released into the atmosphere. The most common tertiary abatement methods include:

- **Non-Selective Catalytic Reduction (NSCR):** In this process, a reducing agent such as natural gas or hydrogen is added to the tail gas, which then passes over a catalyst (typically containing platinum and rhodium). The catalyst promotes the reduction of both  $\text{NO}_x$  and  $\text{N}_2\text{O}$  to nitrogen. NSCR can achieve high removal efficiencies for both pollutants[5].
- **Selective Catalytic Reduction (SCR):** This technology uses ammonia as a reducing agent to selectively convert  $\text{NO}_x$  to nitrogen and water over a catalyst. While highly effective for  $\text{NO}_x$  removal, standard SCR systems do not significantly reduce  $\text{N}_2\text{O}$  emissions. However, modified SCR systems are being developed to tackle both pollutants.
- **High-Temperature Catalytic Decomposition:** This method involves heating the tail gas to high temperatures (over  $800^\circ\text{C}$ ) in the presence of a catalyst, which decomposes  $\text{N}_2\text{O}$  into nitrogen and oxygen. This technology can achieve very high  $\text{N}_2\text{O}$  removal efficiencies[3].

## Experimental Protocols for Emission Monitoring

Accurate and reliable measurement of  $\text{N}_2\text{O}$  and  $\text{NO}_x$  emissions is crucial for regulatory compliance, process optimization, and evaluating the effectiveness of abatement technologies. Continuous Emission Monitoring Systems (CEMS) are the standard for real-time measurement of stack gas emissions from **nitric acid** plants.

## Continuous Emission Monitoring Systems (CEMS)

A typical CEMS for a **nitric acid** plant consists of the following components:

- **Sample Probe:** Extracts a representative sample of the stack gas.
- **Sample Conditioning System:** Removes particulate matter, water vapor, and other interfering components from the gas sample to ensure accurate measurement by the analyzers. This often includes filters, coolers, and dryers.
- **Gas Analyzers:**
  - **NO<sub>x</sub> Analyzer:** Commonly uses chemiluminescence or non-dispersive infrared (NDIR) technology to measure the concentration of NO and NO<sub>2</sub>.
  - **N<sub>2</sub>O Analyzer:** Typically employs NDIR spectroscopy to measure N<sub>2</sub>O concentrations.
- **Data Acquisition and Handling System (DAHS):** Records, processes, and stores the data from the analyzers, and generates reports for compliance purposes.

## Quality Assurance and Quality Control (QA/QC)

To ensure the accuracy and reliability of CEMS data, rigorous QA/QC procedures are essential. These include:

- **Daily Calibration Checks:** The analyzers are challenged with zero and span gases to check for calibration drift.
- **Quarterly Audits:** A more comprehensive evaluation of the CEMS performance, including linearity checks and calibration error tests.
- **Relative Accuracy Test Audits (RATA):** An annual test where the CEMS measurements are compared against a reference method performed by an independent testing firm. The US EPA Method 7E is a standard instrumental analyzer procedure for determining nitrogen oxides emissions from stationary sources<sup>[6][7]</sup>.

# Life Cycle Assessment (LCA) of Nitric Acid Production

A Life Cycle Assessment (LCA) provides a holistic view of the environmental impacts of a product or process, from raw material extraction to end-of-life. For **nitric acid** production, a "cradle-to-gate" LCA is often performed, which encompasses the following stages:

- Upstream Processes: Extraction and production of raw materials, primarily natural gas for ammonia synthesis and energy inputs.
- Core Process: The manufacturing of **nitric acid** via the Ostwald process, including energy consumption and direct emissions.
- Downstream Processes (optional, for "cradle-to-grave"): Transportation of **nitric acid**, its use in fertilizer production, application of the fertilizer, and the subsequent environmental fate of the nitrogen.

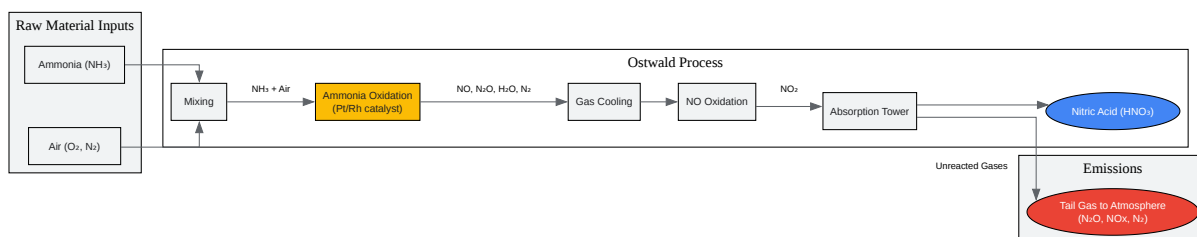
The system boundaries of the LCA are critical and must be clearly defined. Key impact categories assessed in an LCA of **nitric acid** production include:

- Global Warming Potential: Dominated by  $\text{N}_2\text{O}$  emissions from the production process and  $\text{CO}_2$  emissions from energy consumption and ammonia synthesis.
- Acidification Potential: Primarily due to  $\text{NO}_x$  emissions.
- Eutrophication Potential: Related to the release of nitrogen compounds into water bodies.
- Fossil Fuel Depletion: Associated with the consumption of natural gas as a feedstock and energy source.

LCAs of **nitric acid** production consistently highlight the significant contribution of  $\text{N}_2\text{O}$  emissions to the overall environmental footprint. The implementation of  $\text{N}_2\text{O}$  abatement technologies is therefore a critical lever for improving the sustainability of **nitric acid** manufacturing.

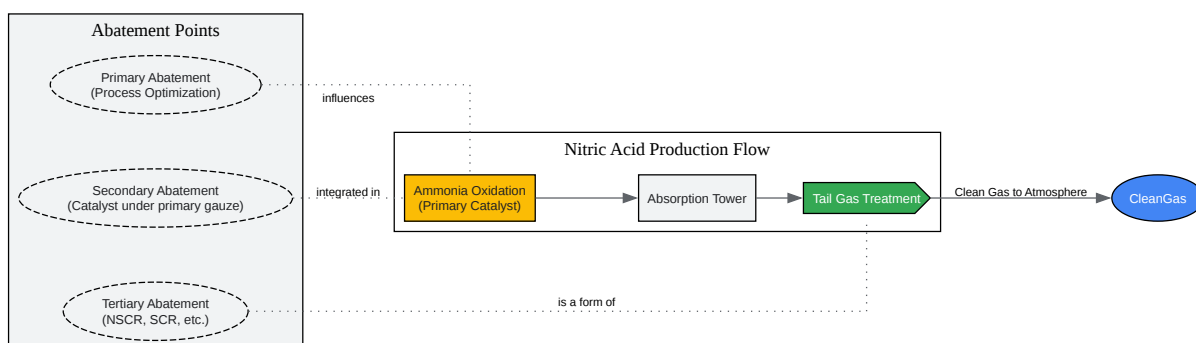
## Visualizing the Process and Abatement Strategies

The following diagrams, generated using the DOT language, illustrate the core **nitric acid** production process and the integration of various emission abatement technologies.



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Figure 1: Simplified workflow of the Ostwald process for **nitric acid** production.





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Figure 2: Integration points for primary, secondary, and tertiary emission abatement technologies.

## Conclusion

The production of **nitric acid** is fundamental to modern agriculture and various industrial processes, but it carries a significant environmental burden, primarily due to the emission of nitrous oxide and nitrogen oxides. A thorough understanding of the production process, emission sources, and available abatement technologies is essential for researchers, scientists, and industry professionals to develop and implement more sustainable practices. This technical guide has provided a comprehensive overview of these aspects, summarizing quantitative data, detailing experimental protocols for monitoring, and contextualizing the environmental impacts through the lens of life cycle assessment. The continued development and deployment of advanced abatement technologies, coupled with rigorous monitoring and a holistic life cycle approach, will be critical in mitigating the environmental footprint of **nitric acid** production and ensuring its long-term sustainability.

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- To cite this document: BenchChem. [The Environmental Footprint of Nitric Acid Production: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8270140#literature-review-on-the-environmental-impact-of-nitric-acid-production]

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